2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol
Description
2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol is a triazole-derived compound characterized by a 1,2,3-triazole core substituted with two hydroxymethyl groups at positions 4 and 3. The triazole ring is linked to a phenylethanol moiety via a methylene bridge. The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely employed for regioselective triazole formation .
Properties
IUPAC Name |
2-[4,5-bis(hydroxymethyl)triazol-1-yl]-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-7-10-11(8-17)15(14-13-10)6-12(18)9-4-2-1-3-5-9/h1-5,12,16-18H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWBKRKHMZDWNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C(=C(N=N2)CO)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol typically involves the formation of the triazole ring followed by the introduction of the phenylethanol group. One common method is the cycloaddition reaction between an azide and an alkyne to form the triazole ring, known as the Huisgen cycloaddition or “click chemistry.” The hydroxymethyl groups can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The triazole ring and phenylethanol moiety can be reduced under specific conditions.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Overview
2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol is an organic compound characterized by a triazole ring with hydroxymethyl substituents and a phenylethanol moiety. This compound has garnered attention in various scientific fields due to its diverse applications in chemistry, biology, and industry.
Chemical Synthesis and Properties
The synthesis of this compound typically involves the formation of the triazole ring through cycloaddition reactions, such as the Huisgen cycloaddition (commonly referred to as "click chemistry"). The introduction of hydroxymethyl groups can be achieved through functionalization reactions following the initial cycloaddition.
Key Properties
- Molecular Formula: C13H17N3O4
- Molecular Weight: 263.25 g/mol
- CAS Number: 478064-95-8
Chemistry
In the realm of synthetic chemistry, this compound serves as a crucial building block for more complex molecular architectures. Its ability to undergo various chemical transformations makes it a versatile reagent in organic synthesis.
Table 1: Chemical Transformations
| Transformation Type | Reaction Example | Product |
|---|---|---|
| Oxidation | Hydroxymethyl to Aldehyde | Aldehyde |
| Reduction | Hydroxymethyl to Alcohol | Alcohol |
| Coupling | Triazole with Aromatics | Biaryl Compounds |
Biological Applications
This compound has potential applications in medicinal chemistry. Its structure allows it to interact with biological targets such as enzymes and receptors, which can modulate their activity. The triazole ring is known for its ability to form hydrogen bonds and engage in π-π interactions, enhancing its bioactivity.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. In one study, modifications to the triazole structure resulted in enhanced activity against various bacterial strains, suggesting that this compound could be explored further for developing new antimicrobial agents.
Industrial Applications
In industrial settings, this compound can be utilized in producing polymers and coatings with tailored properties. Its chemical stability and reactivity make it suitable for creating materials with specific functionalities.
Table 2: Industrial Uses
| Application Area | Use Case |
|---|---|
| Polymer Production | As a monomer for specialty polymers |
| Coatings | Enhancing adhesion and durability |
| Material Science | Development of composite materials |
Mechanism of Action
The mechanism of action of 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the phenylethanol moiety can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs can be categorized based on substituent variations on the triazole ring and adjacent functional groups. Key examples from recent literature include:
Table 1: Structural Comparison of Triazole Derivatives
Key Observations:
Substituent Impact on Hydrophilicity :
- The target compound ’s hydroxymethyl groups enhance water solubility compared to Compound 3 ’s hydrophobic methoxycarbonyl groups and Compound 16 ’s fluorinated chains.
- Compound 16 ’s perfluoroalkyl chain and acetylated sugars suggest applications in lipid membrane interactions or drug delivery .
Synthetic Flexibility: The target compound and Compound 16 utilize CuAAC for triazole formation, underscoring its reliability for regioselectivity . In contrast, Compound 3 employs Mitsunobu reactions for azide functionalization, indicating versatility in triazole derivatization .
Biological Relevance: The phenylethanol group in the target compound may confer antioxidant or antimicrobial activity, akin to phenolic derivatives.
Table 2: Inferred Properties Based on Structural Analogues
Notes:
Q & A
Basic: What established synthetic methodologies are used to prepare 2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-phenylethanol?
Methodological Answer:
The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" approach. Key steps include:
Triazole Formation : Reacting terminal alkynes with azides under Cu(I) catalysis to regioselectively form 1,4-disubstituted triazoles .
Hydroxymethyl Functionalization : Introducing hydroxymethyl groups via post-cycloaddition modifications, such as protecting group strategies (e.g., pivalate esters) followed by hydrolysis .
Phenylethanol Integration : Coupling the triazole moiety with phenylethanol derivatives using nucleophilic substitution or Mitsunobu reactions .
Example Protocol (Adapted from ):
- CuAAC Conditions : Azide (1 eq), alkyne (1.1 eq), CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), in THF/H₂O (3:1) at 60°C for 12 h.
- Yield Optimization : Post-reaction purification via column chromatography (silica gel, EtOAc/hexane gradient).
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and hydroxymethyl substitution. Key signals include:
- Triazole protons: δ 7.5–8.2 ppm (¹H NMR).
- Hydroxymethyl groups: δ 3.8–4.5 ppm (¹H NMR) and δ 60–65 ppm (¹³C NMR) .
- X-ray Crystallography : Use SHELXL for refinement of crystal structures. Parameters to monitor:
Example Crystallographic Data ( ):
| Parameter | Value |
|---|---|
| Space group | P21/n |
| Unit cell (Å) | a=14.41, b=10.94, c=16.09 |
| β angle (°) | 94.235 |
| Z | 4 |
Advanced: How can researchers address low yields in bromination steps during synthesis?
Methodological Answer:
Low yields in bromination (e.g., 45% in ) arise from competing side reactions or intermediate instability. Strategies include:
Optimized Bromination Conditions :
- Use elemental bromine in dioxane at 60°C with slow addition to minimize decomposition .
- Quench with NaHSO₃ to stabilize the product.
Alternative Halogenation Reagents : Test N-bromosuccinimide (NBS) under radical-initiated conditions for selectivity.
In Situ Monitoring : Employ TLC or HPLC to track reaction progress and terminate before side reactions dominate.
Data from :
- Yield Improvement : From 45% to >70% by adjusting stoichiometry (1.2 eq Br₂) and reaction time (2 h).
Advanced: How to resolve contradictions in crystallographic data refinement?
Methodological Answer:
Discrepancies in crystallographic data (e.g., bond lengths, angles) may arise from disorder or thermal motion. Solutions include:
SHELXL Features :
- Use ISOR and DELU restraints to model anisotropic displacement .
- Apply TWIN commands for twinned crystals.
Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry .
Complementary Data : Validate with DFT-optimized geometries or solid-state NMR .
Example Workflow:
- Refine disordered hydroxymethyl groups using PART instructions in SHELXL.
- Compare R-factor convergence before/after applying restraints (target: ΔR < 0.02).
Advanced: How do hydroxymethyl groups on the triazole ring influence molecular interactions?
Methodological Answer:
Hydroxymethyl groups enhance solubility and intermolecular interactions:
Hydrogen Bonding : Participate in O–H···N/O bonds, stabilizing crystal packing (e.g., in ).
Biological Activity : Increase binding affinity in enzyme inhibition studies via polar interactions (compare with non-hydroxylated analogs in ) .
Thermodynamic Stability : Differential scanning calorimetry (DSC) shows higher melting points (ΔTm ~20°C) compared to methyl-substituted triazoles .
Comparative Table (Hydroxymethyl vs. Methyl Substituents):
| Property | Hydroxymethyl Derivative | Methyl Derivative |
|---|---|---|
| Aqueous Solubility | 25 mg/mL | 5 mg/mL |
| Melting Point (°C) | 180–185 | 160–165 |
| Hydrogen Bond Donors | 2 | 0 |
Advanced: What strategies mitigate instability of intermediates during multi-step synthesis?
Methodological Answer:
Unstable intermediates (e.g., brominated triazoles in ) require:
Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups for hydroxymethyl protection during bromination .
Low-Temperature Workup : Quench reactions at 0°C to prevent decomposition.
Rapid Purification : Employ flash chromatography with silica gel pretreated with 1% Et₃N to neutralize acidic byproducts.
Case Study ():
- Intermediate 8a Stability : Achieved via NaHSO₃ quenching and EtOAc extraction, minimizing exposure to light and moisture.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
